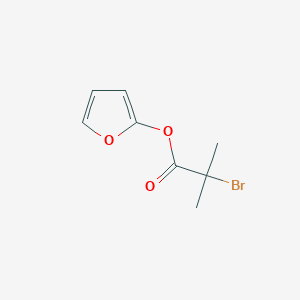
Furan-2-yl 2-bromo-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-yl 2-bromo-2-methylpropanoate is an organic compound that belongs to the class of esters It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a 2-bromo-2-methylpropanoate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Furan-2-yl 2-bromo-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of furan-2-carboxylic acid with 2-bromo-2-methylpropanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Furan-2-yl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can undergo oxidation to form furan derivatives with different functional groups.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of furan-2-carboxylic acid or other oxidized furan derivatives.
Reduction: Formation of furan-2-yl 2-methylpropanol.
Aplicaciones Científicas De Investigación
Furan-2-yl 2-bromo-2-methylpropanoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Polymer Chemistry: It can be used as an initiator in atom transfer radical polymerization (ATRP) to create well-defined polymeric architectures.
Material Science: The compound is explored for its potential use in the development of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of Furan-2-yl 2-bromo-2-methylpropanoate depends on its application. In medicinal chemistry, the compound may interact with specific enzymes or receptors, leading to the modulation of biological pathways. The bromine atom can act as a leaving group, facilitating the formation of covalent bonds with target molecules. The furan ring can participate in π-π interactions or hydrogen bonding, enhancing the compound’s binding affinity to its molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- Furan-2-yl 2-chloro-2-methylpropanoate
- Furan-2-yl 2-iodo-2-methylpropanoate
- Furan-2-yl 2-fluoro-2-methylpropanoate
Uniqueness
Furan-2-yl 2-bromo-2-methylpropanoate is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and interactions with biological targets .
Propiedades
Número CAS |
918546-01-7 |
|---|---|
Fórmula molecular |
C8H9BrO3 |
Peso molecular |
233.06 g/mol |
Nombre IUPAC |
furan-2-yl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C8H9BrO3/c1-8(2,9)7(10)12-6-4-3-5-11-6/h3-5H,1-2H3 |
Clave InChI |
MUFINOVAMMGFOM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OC1=CC=CO1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


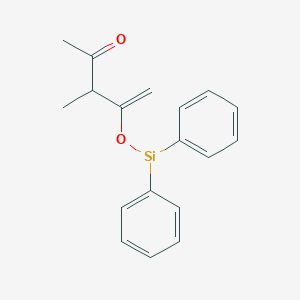
![4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate](/img/structure/B12622512.png)
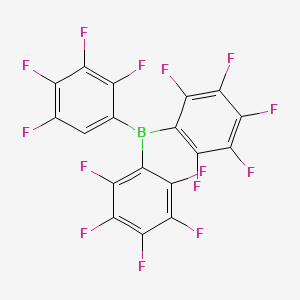

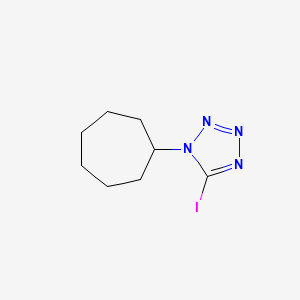
![1-Oxa-5-thia-9-azaspiro[5.5]undecane](/img/structure/B12622521.png)
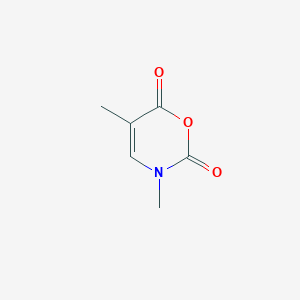
![1-(Azepan-1-yl)-3-[(4-hydroxyphenyl)sulfanyl]propan-1-one](/img/structure/B12622533.png)
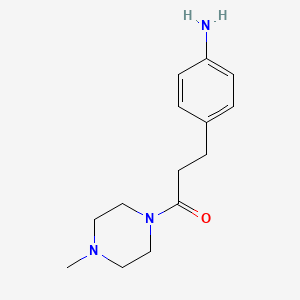
![1-Benzyl-2-methyl-4-[(E)-phenyldiazenyl]-1H-imidazole](/img/structure/B12622550.png)
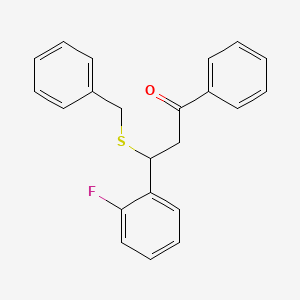

![1-[2,2-Di([1,1'-biphenyl]-4-yl)ethenyl]pyrene](/img/structure/B12622566.png)

